tert-Butyl ethyl(2-oxoethyl)carbamate

CAS No.: 315718-06-0

Cat. No.: VC4219600

Molecular Formula: C9H17NO3

Molecular Weight: 187.239

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 315718-06-0 |

|---|---|

| Molecular Formula | C9H17NO3 |

| Molecular Weight | 187.239 |

| IUPAC Name | tert-butyl N-ethyl-N-(2-oxoethyl)carbamate |

| Standard InChI | InChI=1S/C9H17NO3/c1-5-10(6-7-11)8(12)13-9(2,3)4/h7H,5-6H2,1-4H3 |

| Standard InChI Key | FUPPSSYQZOOVBZ-UHFFFAOYSA-N |

| SMILES | CCN(CC=O)C(=O)OC(C)(C)C |

Introduction

Structural Characteristics and Molecular Properties

Chemical Structure

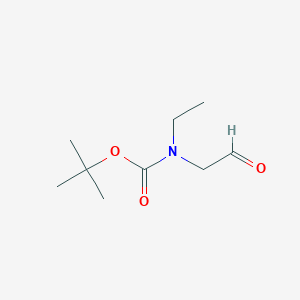

Tert-butyl ethyl(2-oxoethyl)carbamate (IUPAC: tert-butyl N-ethyl-N-(2-oxoethyl)carbamate) features a carbamate group (-OC(=O)N-) bridging a tert-butyl moiety and an ethyl-substituted oxoethyl chain. The oxoethyl group introduces a ketone functionality at the β-position relative to the nitrogen atom, enhancing its reactivity in condensation and cyclization reactions .

Molecular Formula and Weight

Key Spectral Data

-

Infrared (IR): Strong absorption bands at ~1,700 cm⁻¹ (C=O stretch, carbamate) and ~1,650 cm⁻¹ (ketone C=O) .

-

Nuclear Magnetic Resonance (NMR):

Synthesis and Reaction Pathways

Primary Synthetic Route

The compound is synthesized via a two-step protocol involving Boc protection followed by oxidation:

Step 1: Boc Protection of N-Ethylethanolamine

N-Ethylethanolamine reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 20°C to form tert-butyl ethyl(2-hydroxyethyl)carbamate :

Step 2: Oxidation to the Oxoethyl Derivative

The hydroxyl group in the intermediate is oxidized to a ketone using Dess-Martin periodinane (DMP) in DCM :

Alternative Methods

-

Swern Oxidation: Oxalyl chloride and dimethyl sulfoxide (DMSO) efficiently convert alcohols to ketones but require low temperatures (-78°C) .

-

TEMPO/NaClO Oxidation: Suitable for large-scale reactions but may overoxidize sensitive substrates .

Physicochemical Properties

Table 1: Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Density | 1.02 ± 0.05 g/cm³ | |

| Boiling Point | 218–220°C (extrapolated) | |

| Flash Point | 85–90°C | |

| Solubility in Water | 2.1 g/L (20°C) | |

| LogP (Octanol-Water) | 1.45 |

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor to oxazolidinone antibiotics, where the ketone group participates in stereoselective cyclizations . For example, it facilitates the synthesis of linezolid analogs via reductive amination:

Peptide Modification

The Boc group enables temporary protection of amines during solid-phase peptide synthesis (SPPS), particularly for lysine or arginine side chains . Deprotection with trifluoroacetic acid (TFA) yields free amines without ketone reduction .

| Parameter | Description |

|---|---|

| GHS Classification | H319 (Causes eye irritation) |

| Storage Conditions | 2–8°C, inert atmosphere |

| Stability | Hydrolyzes in acidic/basic media |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume